Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-
Description
The compound Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- (hereafter referred to as Compound A) is a chiral aldehyde derivative featuring a 14-carbon chain (tetradecanal backbone) with a 3-position substitution of a (4-methoxyphenyl)methoxy group in the R-configuration. The (4-methoxyphenyl)methoxy group likely enhances steric bulk and electron-donating properties, influencing reactivity and stability .
Properties
Molecular Formula |
C22H36O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(3R)-3-[(4-methoxyphenyl)methoxy]tetradecanal |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-22(17-18-23)25-19-20-13-15-21(24-2)16-14-20/h13-16,18,22H,3-12,17,19H2,1-2H3/t22-/m1/s1 |
InChI Key |
JTABJKCSQWUUSY-JOCHJYFZSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC=O)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCCCCC(CC=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- typically involves the reaction of tetradecanal with 4-methoxybenzyl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of stainless steel reactors and precise control of reaction conditions such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism pathways or interacting with membrane-bound receptors. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Functional Group Variations: Aldehyde vs. Ketone
Compound B : 1-(4-Hydroxy-3-methoxyphenyl)tetradecan-3-one (CAS: 36700-48-8) shares a tetradecane backbone with Compound A but replaces the aldehyde group with a ketone at position 3.
- Reactivity : Aldehydes (like Compound A ) are more electrophilic than ketones, making them prone to nucleophilic additions (e.g., Grignard reactions) and oxidations. Ketones (like Compound B ) are less reactive but participate in reductions (e.g., to secondary alcohols) .
| Property | Compound A | Compound B |
|---|---|---|
| Functional Group | Aldehyde (position 3) | Ketone (position 3) |
| Reactivity | High (oxidizable, nucleophilic) | Moderate (stable, reducible) |
| Potential Applications | Synthetic intermediates | Bioactive molecules |
Chain Length and Substituent Variations
Compound C: 2-Propenoyl chloride, 3-[(4-methoxyphenyl)methoxy]-, (2E)- (CAS: 817637-35-7) features a shorter C3 chain and an α,β-unsaturated acyl chloride group.
- Reactivity: The propenoyl chloride group in Compound C enables rapid esterification or amidation, contrasting with Compound A’s aldehyde, which may undergo condensation or Wittig reactions.
- Role in Synthesis : Compound C ’s electrophilic nature suits polymer or conjugate synthesis, whereas Compound A ’s long chain could stabilize micelles or act as a lipophilic anchor .
| Property | Compound A | Compound C |
|---|---|---|
| Chain Length | C14 | C3 |
| Key Functional Group | Aldehyde | α,β-Unsaturated acyl chloride |
| Primary Use | Protective intermediates | Reactive electrophiles |
Stereochemical Considerations
The (3R) configuration of Compound A introduces chirality, which could influence its interactions with enzymes or chiral catalysts. For example, in drug synthesis, enantiomers often exhibit divergent pharmacokinetic profiles.
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